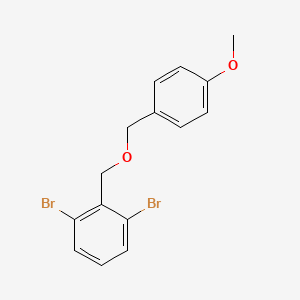
1.3-二溴-2-(((4-甲氧基苄基)氧)甲基)苯
描述
“1.3-Dibromo-2-(((4-methoxybenzyl)oxy)methyl)benzene” is a chemical compound with the CAS Number: 2095812-91-0 . It has a molecular weight of 386.08 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1.3-Dibromo-2-(((4-methoxybenzyl)oxy)methyl)benzene” include a molecular weight of 386.08 .科学研究应用
合成和分子相互作用
- M. M. Mojtahedi 等人 (2012) 的研究探讨了相关化合物的晶体结构,突出了 π-堆叠相互作用对分子组装的重要性。这些见解对于设计具有特定光学或电子性质的材料至关重要 (M. M. Mojtahedi et al., 2012)。
潜在的光子材料
- Nesterov 对 3,5-双(4-甲氧基亚苄基)-1-甲基-4-哌啶酮及其衍生物的研究讨论了它们的结构特性和作为生物光子材料的潜力。这表明了一条开发可用于生物光子应用(如医学成像或传感器)的材料的途径 (V. Nesterov, 2004)。
用于医学应用的碳酸酐酶抑制
- 溴酚衍生物的合成和研究,包括维达醇 B 等天然产物,已显示出作为碳酸酐酶抑制剂的希望。这些化合物为青光眼、癫痫和骨质疏松症等疾病提供了潜在的治疗途径 (Halis T Balaydın et al., 2012)。
用于癌症治疗的光动力疗法
- Pişkin 等人 (2020) 合成了一种新型锌酞菁化合物,该化合物表现出较高的单线态氧量子产率,使其成为光动力疗法用于癌症治疗的潜在候选者。其卓越的光物理性质突出了此类化合物在开发新的治疗方式中的相关性 (M. Pişkin et al., 2020)。
合成方法和有机化学
- Teranishi 等人 (2001) 对从 4-羟基雌激素选择性合成 4-甲氧基雌激素的研究展示了先进的合成技术,该技术可应用于复杂有机分子的合成,包括与 1,3-二溴-2-(((4-甲氧基苄基)氧)甲基)苯相关的分子。这项工作强调了靶向有机合成在药物开发和材料科学中的多功能性和重要性 (M. Teranishi et al., 2001)。
属性
IUPAC Name |
1,3-dibromo-2-[(4-methoxyphenyl)methoxymethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2O2/c1-18-12-7-5-11(6-8-12)9-19-10-13-14(16)3-2-4-15(13)17/h2-8H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZILCRUTDPIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2=C(C=CC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[(2,5-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485744.png)
![trans-2-[(3-Methylbutyl)amino]cyclobutan-1-ol](/img/structure/B1485745.png)
![1-{[(2-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485748.png)
![1-[(Dibutylamino)methyl]cyclobutan-1-ol](/img/structure/B1485750.png)
![1-{[(2-Methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485753.png)
![1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485754.png)
![5-{[(1-Hydroxycyclobutyl)methyl]amino}-2-methylphenol](/img/structure/B1485755.png)
![1-({[3-(Propan-2-yloxy)propyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485756.png)
![1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485757.png)
amino}phenol](/img/structure/B1485760.png)
![1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485762.png)
![4-{[(1-Hydroxycyclobutyl)methyl]amino}-3-methylphenol](/img/structure/B1485763.png)
![1-{[(2-Hydroxyethyl)(phenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485765.png)
![1-{[(2-Hydroxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485767.png)